2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid
Overview
Description
2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid is a useful research compound. Its molecular formula is C22H36N2O5S and its molecular weight is 440.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Research on similar compounds, such as 4-(substituted-phenylsulfonamido)butanoic acids, indicates potential antimicrobial activity. These compounds, when cyclized to 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones, exhibit antimicrobial properties with varying degrees of effectiveness as demonstrated by Minimum Inhibitory Concentration (MIC) values (Zareef, Iqbal, & Arfan, 2008).
Agonist Activity in Adrenergic Receptors
- Compounds structurally related to the one , specifically piperidine and piperazine sulfonamide derivatives, have been identified as potent and selective β3-adrenoceptor agonists. These findings suggest potential therapeutic applications in β3-adrenoceptor-mediated conditions (Perrone et al., 2009).
Improvement in Synthesis Techniques
- Studies have shown advancements in the synthesis of related compounds, such as (R)-3-(Butyldimethylsilyloxy)butyl phenyl sulfide. This suggests ongoing research to optimize the synthesis process for similar sulfonamide-based compounds, potentially including 2-(Butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid (Wen-jun, 2007).
Applications in Enzyme Inhibition
- Certain benzenesulfonamides, closely related in structure, have shown efficacy as membrane-bound phospholipase A2 inhibitors, indicating potential for similar compounds in enzyme inhibition and therapeutic applications (Oinuma et al., 1991).
Potential in Serotonin Receptor Agonism
- Benzamide derivatives with piperidine elements, akin to the compound , have been synthesized and found to act as potent serotonin 4 receptor agonists. This indicates potential applications in gastrointestinal motility and related therapeutic areas (Sonda et al., 2003).
Properties
IUPAC Name |
2-(butylsulfonylamino)-3-[4-(4-piperidin-4-ylbutoxy)phenyl]propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36N2O5S/c1-2-3-16-30(27,28)24-21(22(25)26)17-19-7-9-20(10-8-19)29-15-5-4-6-18-11-13-23-14-12-18/h7-10,18,21,23-24H,2-6,11-17H2,1H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COKMIXFXJJXBQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(CC1=CC=C(C=C1)OCCCCC2CCNCC2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70861403 | |
Record name | N-(Butane-1-sulfonyl)-O-[4-(piperidin-4-yl)butyl]tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70861403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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